molecular formula C12H14ClNO B2763218 4-Ethoxynaphthalen-1-amine hydrochloride CAS No. 858430-77-0

4-Ethoxynaphthalen-1-amine hydrochloride

Cat. No.: B2763218
CAS No.: 858430-77-0
M. Wt: 223.7
InChI Key: WZKLANTUAZLVGF-UHFFFAOYSA-N
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Description

4-Ethoxynaphthalen-1-amine hydrochloride is a chemical compound with the molecular formula C12H13NO·HCl. It is a derivative of naphthalene, a polycyclic aromatic hydrocarbon, and is characterized by the presence of an ethoxy group at the 4-position and an amine group at the 1-position of the naphthalene ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Scientific Research Applications

4-Ethoxynaphthalen-1-amine hydrochloride is utilized in several scientific research fields:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Employed in the study of biological pathways and as a probe in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxynaphthalen-1-amine hydrochloride typically involves the following steps:

    Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.

    Reduction: The nitro group in 1-nitronaphthalene is reduced to form 1-aminonaphthalene.

    Ethoxylation: 1-aminonaphthalene undergoes ethoxylation to introduce the ethoxy group at the 4-position, resulting in 4-ethoxynaphthalen-1-amine.

    Hydrochloride Formation: The final step involves the formation of the hydrochloride salt by reacting 4-ethoxynaphthalen-1-amine with hydrochloric acid.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxynaphthalen-1-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding naphthoquinones.

    Reduction: Reduction reactions can convert it to different amine derivatives.

    Substitution: The amine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.

Major Products

    Oxidation: Naphthoquinones.

    Reduction: Various amine derivatives.

    Substitution: Alkylated or acylated naphthalene derivatives.

Mechanism of Action

The mechanism of action of 4-Ethoxynaphthalen-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and ionic interactions with biological molecules, influencing their function. Additionally, the ethoxy group can modulate the compound’s lipophilicity, affecting its cellular uptake and distribution.

Comparison with Similar Compounds

Similar Compounds

    Naphthalen-1-amine: Lacks the ethoxy group, resulting in different chemical properties and reactivity.

    4-Methoxynaphthalen-1-amine: Contains a methoxy group instead of an ethoxy group, leading to variations in its chemical behavior.

    4-Ethoxynaphthalen-2-amine: The position of the amine group is different, affecting its reactivity and applications.

Uniqueness

4-Ethoxynaphthalen-1-amine hydrochloride is unique due to the specific positioning of the ethoxy and amine groups, which confer distinct chemical properties and reactivity. This makes it valuable in various research and industrial applications where these properties are advantageous.

Properties

IUPAC Name

4-ethoxynaphthalen-1-amine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO.ClH/c1-2-14-12-8-7-11(13)9-5-3-4-6-10(9)12;/h3-8H,2,13H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZKLANTUAZLVGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C2=CC=CC=C21)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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